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Compound of Interest

Compound Name: Sulfatinib

Cat. No.: B3028297

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatinib (also known as Surufatinib) is a potent oral small-molecule inhibitor of multiple
receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor
receptors (VEGFRS), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor
1 receptor (CSF1R). Its multi-targeted mechanism of action allows it to simultaneously inhibit
tumor angiogenesis, proliferation, and tumor-associated macrophage signaling, making it a
promising agent in the treatment of various solid tumors, particularly neuroendocrine tumors.
This technical guide provides a comprehensive overview of the chemical structure and a
detailed examination of the synthetic route for Sulfatinib, including experimental protocols for
key synthetic steps.

Chemical Structure and Properties

Sulfatinib is a complex molecule featuring a substituted pyrimidine core linked to an indole
moiety and a phenylmethanesulfonamide group.

IUPAC Name: N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-
yllamino]phenyllmethanesulfonamide[1]

Chemical Formula: C24H28NeO3S[1]
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Molecular Weight: 480.6 g/mol [1]

SMILES: CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=0)
(=0)NCCN(C)C[1]

INChl Key: TTZSNFLLYPYKIL-UHFFFAOYSA-N[1]

The structure of Sulfatinib incorporates several key pharmacophores:

o A 2-methyl-1H-indol-5-yloxy group: This moiety is crucial for binding to the kinase domain.
e A pyrimidin-2-ylamino linker: This connects the indole group to the central phenyl ring.

e A phenylmethanesulfonamide group: This portion of the molecule, including the
dimethylaminoethyl chain, contributes to the overall solubility and pharmacokinetic properties

of the drug.
Property Value Source
Molecular Formula C24H28N603S PubChem CID: 52920501[1]
Molecular Weight 480.6 g/mol PubChem CID: 52920501[1]
CAS Number 1308672-74-3 PubChem CID: 52920501
Appearance Solid powder MedKoo Biosciences
Solubility DMSO: 96 mg/mL. (199.75 Selleck Chemicals[2]

mM)

Synthesis of Sulfatinib

The synthesis of Sulfatinib is a multi-step process that involves the preparation of key
intermediates followed by their coupling to form the final molecule. The synthesis described
herein is based on the route disclosed in patent US 8,946,249 B2.

Synthesis of Key Intermediates

Experimental Protocol:
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To a solution of 5-methoxy-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane
(DCM) cooled to -78 °C under a nitrogen atmosphere, a 1 M solution of boron tribromide (BBr3)
in DCM (3 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours
and then allowed to warm to room temperature overnight. The reaction is quenched by the slow
addition of water at 0 °C. The aqueous layer is basified with a saturated aqueous solution of
sodium bicarbonate and extracted with DCM. The combined organic layers are dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude
product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes)
to afford 2-methyl-1H-indol-5-ol as a solid.

This intermediate is synthesized from 3-nitrobenzyl chloride in a multi-step process involving
substitution with sodium sulfite, chlorination to the sulfonyl chloride, and subsequent amidation
with N,N-dimethylethane-1,2-diamine, followed by reduction of the nitro group.

Final Assembly of Sulfatinib

Step 1: Synthesis of 2-chloro-4-((2-methyl-1H-indol-5-yl)oxy)pyrimidine

2-Methyl-1H-indol-5-ol (Intermediate 1) is reacted with 2,4-dichloropyrimidine in the presence of
a suitable base, such as potassium carbonate, in an inert solvent like dimethylformamide
(DMF) at an elevated temperature.

Step 2: Synthesis of N-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-
yl)amino)phenyl)methanesulfonamide

The product from Step 1 is then coupled with N-(2-(dimethylamino)ethyl)-1-(3-
aminophenyl)methanesulfonamide (Intermediate 2) via a nucleophilic aromatic substitution
reaction. This is typically carried out in a high-boiling point solvent such as n-butanol or
dioxane, often with the addition of an acid catalyst like hydrochloric acid.

Experimental Protocol (Final Coupling Step):

A mixture of 2-chloro-4-((2-methyl-1H-indol-5-yl)oxy)pyrimidine (1 equivalent), N-(2-
(dimethylamino)ethyl)-1-(3-aminophenyl)methanesulfonamide (1.1 equivalents), and a catalytic
amount of p-toluenesulfonic acid in 2-pentanol is heated to reflux for 12-18 hours. The reaction
is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the
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resulting precipitate is collected by filtration. The solid is washed with a suitable solvent, such
as ethyl acetate or diethyl ether, and then dried under vacuum to yield Sulfatinib. Further
purification can be achieved by recrystallization or column chromatography if necessary.

Signaling Pathways Targeted by Sulfatinib

Sulfatinib exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for
tumor growth and survival.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of
angiogenesis, the formation of new blood vessels.[3] Tumor cells often overexpress VEGF,
which binds to its receptors (VEGFRS) on endothelial cells, stimulating their proliferation,
migration, and survival.[3] This leads to the formation of a tumor blood supply, providing
essential nutrients and oxygen for tumor growth.

Sulfatinib inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling cascades.
[1] This inhibition prevents the activation of key downstream effectors such as PLCy, PKC, and
the Ras/MAPK pathway, ultimately leading to a reduction in tumor angiogenesis.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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